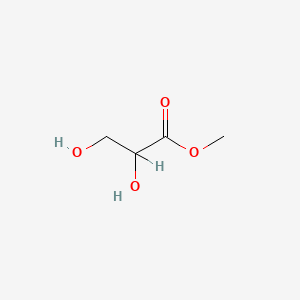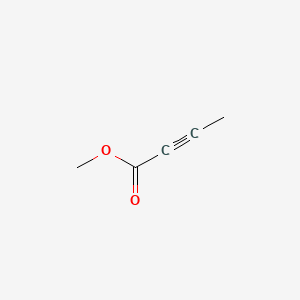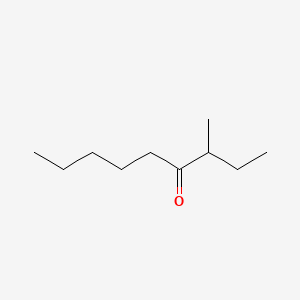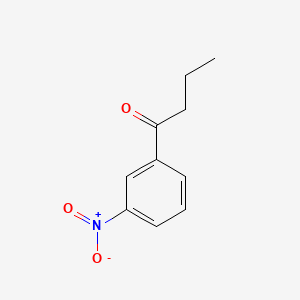
Benzoic acid, 4-(propylsulfonyl)-
Descripción general
Descripción
Benzoic acid, 4-(propylsulfonyl)-, also known as 4-Propylsulfonylbenzoic acid, is a white crystalline solid. It belongs to the class of benzoic acid derivatives. This compound has a molecular formula of C10H12O4S and a molecular weight of 228.27 g/mol .
Molecular Structure Analysis
The molecular structure of 4-(propylsulfonyl)benzoic acid consists of a benzene ring to which a carboxyl functional group and a propylsulfonyl group are attached . The InChI code for this compound is 1S/C10H12O4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) .Chemical Reactions Analysis
While specific chemical reactions involving 4-(propylsulfonyl)benzoic acid are not available in the searched resources, benzoic acid and its derivatives are known to undergo various chemical reactions. For example, they can react with hydroxyl radicals in both gas and aqueous phases . The reaction rate constants and potential barriers vary depending on the phase and the type of radical involved .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Benzoic acid derivatives, including 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized using a nano catalyst in ultrasound irradiation conditions. These compounds exhibit antimicrobial activities, with their effectiveness measured through the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).
Metabolism of Pharmaceutical Compounds
- In the metabolism of novel antidepressants like Lu AA21004, benzoic acid derivatives play a crucial role. They are formed through oxidation processes catalyzed by various enzymes, including CYP2D6 and CYP2C9, which transform these compounds into benzoic acid derivatives like Lu AA34443 (Hvenegaard et al., 2012).
EP1 Receptor Selective Antagonists
- Certain benzoic acid derivatives, such as 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, are functional PGE2 antagonists and selective for the EP1 receptor subtype. They exhibit optimized antagonist activity and some demonstrate in vivo activity (Naganawa et al., 2006).
Role in Inducing Plant Stress Tolerance
- Benzoic acid, including its sulfosalicylic and methyl salicylic acid derivatives, plays a regulatory role in inducing multiple stress tolerance in plants like beans and tomatoes. Benzoic acid is effective at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).
C–H Bond Functionalization in Organic Synthesis
- Benzoic acid derivatives are crucial in organic synthesis. Techniques like meta-C–H olefination using a nitrile-based sulfonamide template have been developed for benzoic acid derivatives. These methods enable selective functionalization, which is significant for step-economical synthesis (Li et al., 2016).
Uses in Food and Environmental Contexts
- Benzoic acid and its derivatives, including 4-(propylsulfonyl)-benzoic acid, are found naturally in plant and animal tissues and are used as preservatives and flavoring agents in food, cosmetic, and pharmaceutical products. This widespread usage has led to their extensive distribution in the environment (del Olmo et al., 2017).
Mecanismo De Acción
Target of Action
It’s worth noting that sulfonamide functional group chemistry forms the basis of several groups of drugs . These drugs exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase , allowing them to play a role in treating a diverse range of disease states.
Mode of Action
This is essential for the further production of DNA in bacteria .
Biochemical Pathways
Sulfonamides, which share a similar functional group, are known to inhibit the synthesis of folic acid, a crucial component in the production of dna in bacteria .
Result of Action
Sulfonamides, which share a similar functional group, are known to inhibit bacterial growth by preventing the synthesis of folic acid, thereby disrupting dna production .
Análisis Bioquímico
Biochemical Properties
Benzoic acid, 4-(propylsulfonyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of benzoic acid, 4-(propylsulfonyl)- to the active site of the enzyme, inhibiting its activity and thus affecting the overall biochemical pathway .
Cellular Effects
The effects of benzoic acid, 4-(propylsulfonyl)- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzoic acid, 4-(propylsulfonyl)- can alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing cellular responses .
Molecular Mechanism
The molecular mechanism of action of benzoic acid, 4-(propylsulfonyl)- involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzoic acid, 4-(propylsulfonyl)- can bind to specific proteins, altering their conformation and activity. This binding can either inhibit or activate the protein’s function, depending on the nature of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 4-(propylsulfonyl)- can change over time. The stability and degradation of the compound are important factors to consider. Benzoic acid, 4-(propylsulfonyl)- is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to benzoic acid, 4-(propylsulfonyl)- can lead to significant changes in cellular processes .
Dosage Effects in Animal Models
The effects of benzoic acid, 4-(propylsulfonyl)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of benzoic acid, 4-(propylsulfonyl)- can lead to toxicity, affecting various organs and systems in the animal models .
Metabolic Pathways
Benzoic acid, 4-(propylsulfonyl)- is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit certain enzymes involved in the breakdown of proteins, leading to an accumulation of specific metabolites. Additionally, benzoic acid, 4-(propylsulfonyl)- can affect the overall metabolic balance within cells, altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of benzoic acid, 4-(propylsulfonyl)- within cells and tissues are critical for its function. It is transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, benzoic acid, 4-(propylsulfonyl)- can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and function .
Subcellular Localization
The subcellular localization of benzoic acid, 4-(propylsulfonyl)- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, benzoic acid, 4-(propylsulfonyl)- can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the compound within cells can determine its overall impact on cellular processes .
Propiedades
IUPAC Name |
4-propylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-7-15(13,14)9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQVAQOZIVPLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243980 | |
| Record name | Benzoic acid, 4-(propylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99186-88-6 | |
| Record name | Benzoic acid, 4-(propylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099186886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(propylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methylnaphth[2,3-d]oxazole](/img/structure/B1360287.png)




![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)

![Bicyclo[3.2.1]octan-8-one](/img/structure/B1360301.png)



